Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

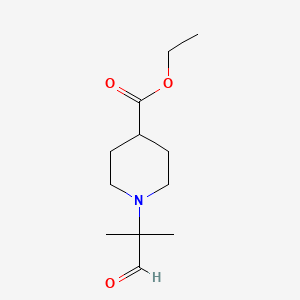

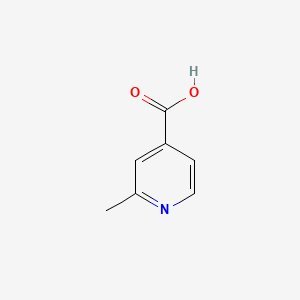

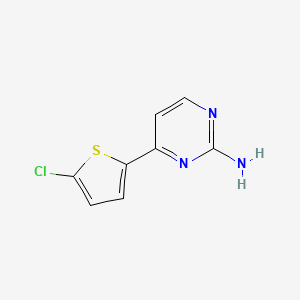

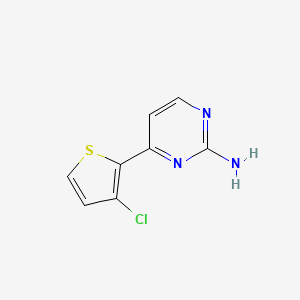

Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of significant interest due to their diverse range of biological activities and their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, showing potential anticancer activity . Similarly, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate . These methods demonstrate the versatility of thiazole synthesis, which can be tailored to introduce various substituents and achieve desired biological properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the molecular geometry, the presence of substituents, and the confirmation of the thiazole ring structure.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to a wide array of products. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, while treatment with monosubstituted hydrazines produced 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates . These transformations showcase the reactivity of the thiazole moiety and its utility in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as dimethoxyphenyl groups can affect the compound's solubility, melting point, and stability. Theoretical calculations using DFT and AIM studies can provide insights into the thermodynamic parameters, charge transfer, and intra- and intermolecular interactions of these molecules . Additionally, the antioxidant, antimicrobial, and antiviral properties of thiazole derivatives have been evaluated, with some compounds showing promising activity .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

- The molecular structure of related thiazole derivatives has been analyzed, revealing how these molecules associate via hydrogen bonding. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate forms hydrogen-bonded dimers through N-H...N interactions, which is a key feature in understanding the molecular interactions and potential applications of similar compounds (Lynch & Mcclenaghan, 2004).

Synthetic Applications

- Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate is involved in synthetic routes to create novel compounds with potential biological activities. For instance, it reacts with mercapto acetic acid in the presence of zinc chloride to form compounds that have been evaluated for anti-microbial activity (Spoorthy et al., 2021).

Pharmacophore Development

- Such thiazole derivatives are also used in the development of pharmacophores, where they serve as key building blocks in the synthesis of compounds with potential therapeutic properties. The transformations and reactivity patterns of these thiazole derivatives provide insights into designing new drugs (Albreht et al., 2009).

Material Science and Photophysical Properties

- In material science, derivatives of thiazole, such as ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, have been explored for their photophysical properties. These studies are crucial for developing new materials for electronics and photonics, where the interaction of light with molecules is a key factor (Amati et al., 2010).

Chemical Synthesis and Reactivity

- The reactivity of thiazole derivatives, including ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, has been extensively studied to understand their behavior in various chemical reactions. This knowledge is fundamental for synthetic chemists who aim to design and execute efficient synthetic routes for the production of complex molecules (Dovlatyan et al., 2004).

Eigenschaften

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-4-19-14(16)10-8-20-13(15-10)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCKHOLUIPNHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377062 |

Source

|

| Record name | ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | |

CAS RN |

338982-18-6 |

Source

|

| Record name | Ethyl 2-(3,4-dimethoxyphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)